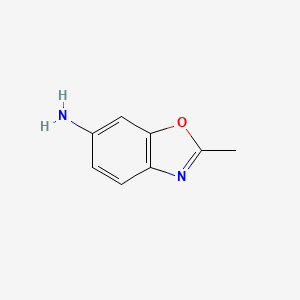

2-Methyl-1,3-benzoxazol-6-amine

描述

Historical Context and Evolution of Benzoxazole (B165842) Chemistry

The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, dates back to the 19th century. numberanalytics.com The first synthesis of oxazole (B20620), a parent compound to benzoxazole, was reported in 1947. taylorandfrancis.com Benzoxazoles are formed by the fusion of a benzene (B151609) ring and an oxazole ring. wikipedia.orgresearchgate.net

Early methods for synthesizing benzoxazoles often involved the condensation of o-aminophenols with carboxylic acids or their derivatives. thieme-connect.com Over the years, synthetic methodologies have advanced significantly, with the development of more efficient and environmentally friendly techniques. These include the use of various catalysts and one-pot synthesis strategies. thieme-connect.comorganic-chemistry.org The evolution of these synthetic routes has been crucial in enabling the exploration of a wide array of benzoxazole derivatives, including 2-Methyl-1,3-benzoxazol-6-amine.

Significance of the Benzoxazole Scaffold in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry and are integral to numerous natural and synthetic products. openaccessjournals.comijpsr.com They are found in essential biological molecules like nucleic acids, vitamins, and antibiotics. numberanalytics.comijpsr.com The presence of heteroatoms (such as nitrogen, oxygen, and sulfur) in the ring structure imparts unique physicochemical properties to these molecules, making them vital in various scientific fields. openaccessjournals.comlongdom.org

The benzoxazole scaffold, in particular, is considered a "privileged structure" in medicinal chemistry. thieme-connect.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. thieme-connect.com Benzoxazole derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. researchgate.netnih.govnih.govamazonaws.com Their structural similarity to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) is thought to contribute to their ability to interact with biological systems. researchgate.netwjpsonline.com The stable, aromatic nature of the benzoxazole ring, coupled with its reactive sites, allows for extensive functionalization and the creation of diverse molecular architectures. wikipedia.org

Rationale for Focused Research on this compound

The specific compound, this compound, has garnered research interest due to the unique combination of its structural features. The benzoxazole core provides a foundational scaffold with inherent biological relevance. The methyl group at the 2-position and the amine group at the 6-position offer sites for further chemical modification, allowing for the synthesis of a library of related compounds with potentially diverse properties.

The amine group, in particular, is a versatile functional group that can participate in a variety of chemical reactions. This makes this compound a valuable intermediate in the synthesis of more complex molecules. Research into this compound is driven by the potential to develop novel compounds with tailored biological activities.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₈H₈N₂O sigmaaldrich.com |

| Molecular Weight | 148.16 g/mol sigmaaldrich.com |

| CAS Number | 72745-76-7 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | FECYTFWPNCBIHC-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Research Trajectories and Key Scientific Contributions

Research involving this compound and its derivatives has followed several key trajectories. A significant area of focus has been the synthesis of novel compounds by modifying the amine group at the 6-position. For instance, researchers have synthesized a series of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. amazonaws.comamazonaws.comresearchgate.net These synthetic efforts often aim to explore the structure-activity relationships of these new molecules, particularly in the context of their potential biological applications.

Another important research direction involves the investigation of the biological properties of these newly synthesized compounds. Studies have explored the antitumor and antibacterial activities of derivatives of this compound. amazonaws.comamazonaws.comresearchgate.net These investigations are crucial for identifying promising lead compounds for further development in medicinal chemistry. The synthesis and biological evaluation of such derivatives contribute to the growing body of knowledge on the therapeutic potential of the benzoxazole scaffold.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHTUFOCRUBQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343558 | |

| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-60-8 | |

| Record name | 2-Methyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1,3 Benzoxazol 6 Amine and Its Derivatives

Established Synthetic Routes to the 1,3-Benzoxazole Core

The 1,3-benzoxazole scaffold is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic protocols for its construction. These methods often begin with a readily available precursor, 2-aminophenol (B121084), and employ various cyclization strategies.

Cyclization Reactions Utilizing 2-Aminophenol Precursors

The most traditional and widely employed method for synthesizing the benzoxazole (B165842) core is the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner that provides the C2 carbon of the oxazole (B20620) ring. A variety of reagents can serve this purpose, including carboxylic acids, aldehydes, acid chlorides, and orthoesters. nih.govorganic-chemistry.org

The reaction between 2-aminophenol and carboxylic acids or their derivatives typically requires high temperatures or the presence of a dehydrating agent like polyphosphoric acid (PPA) to facilitate the intramolecular cyclodehydration. The use of aldehydes is also common, often requiring an oxidant to facilitate the final aromatization step to form the benzoxazole ring. nih.gov For instance, the reaction of 2-aminophenol with aromatic aldehydes can proceed under oxidative conditions to yield 2-arylbenzoxazoles.

Another approach involves reacting 2-aminophenols with β-diketones. These reactions can be catalyzed by a combination of a Brønsted acid and copper iodide, tolerating a range of substituents on the 2-aminophenol ring, such as methyl, chloro, and nitro groups. organic-chemistry.org

Metal-Catalyzed Synthetic Protocols

To overcome the often harsh conditions of traditional methods, a multitude of metal-catalyzed protocols have been developed, offering milder conditions and improved yields. These methods can involve intramolecular cyclization of pre-functionalized substrates or one-pot reactions from simpler starting materials.

Copper catalysts are frequently used. For example, copper(II) oxide nanoparticles have been shown to effectively catalyze the intramolecular cyclization of o-bromoaryl derivatives in the presence of air as the oxidant. organic-chemistry.org A combination of a Brønsted acid and copper iodide (CuI) has also proven effective for the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Palladium catalysts are also prominent, particularly in aerobic oxidation reactions. The palladium-catalyzed aerobic oxidation of 2-aminophenols and isocyanides provides a route to 2-aminobenzoxazoles under mild conditions. organic-chemistry.org

Iron catalysts offer a less expensive and more environmentally benign alternative. Iron(III) has been used to catalyze the synthesis of benzoxazoles from phenol (B47542) derivatives and benzoyl aldehyde oximes at room temperature.

The table below summarizes various metal-catalyzed approaches to the benzoxazole core.

| Catalyst System | Reactants | Conditions | Yield |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, Air | Good |

| Brønsted acid / CuI | 2-Aminophenol, β-diketone | Acetonitrile, 80°C | 64-89% |

| Palladium catalyst | 2-Aminophenol, Isocyanide | Aerobic oxidation | Good |

| Fly Ash (contains metal oxides) | 2-Aminophenol, Aromatic aldehyde | Solvent-free, 110°C | High |

This table presents a selection of research findings and is not exhaustive.

Ionic Liquid Mediated Syntheses

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents, often acting as both the solvent and catalyst. Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive for benzoxazole synthesis.

Brønsted acidic ionic liquids have been successfully employed as recyclable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. acs.org For example, a Brønsted acidic ionic liquid gel can catalyze the reaction between 2-aminophenol and benzaldehyde (B42025) at 130°C, achieving a high yield of 2-phenylbenzoxazole. acs.org Magnetic nanoparticle-supported Lewis acidic ionic liquids have also been developed, allowing for easy catalyst recovery using an external magnet and facilitating reactions under solvent-free ultrasound irradiation. acs.org

Green Chemistry Approaches in Benzoxazole Synthesis

The principles of green chemistry have driven the development of more sustainable and environmentally friendly methods for benzoxazole synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents, and using recyclable catalysts and alternative energy sources.

Solvent-free reactions are a cornerstone of green benzoxazole synthesis. The condensation of 2-aminophenol with aldehydes can be carried out under solvent-free conditions using catalysts like fly ash, a waste by-product from coal combustion, which contains catalytically active metal oxides like SiO₂, Al₂O₃, and Fe₂O₃. nih.gov

The use of water as a reaction medium is another green strategy. Samarium triflate has been used as a reusable acid catalyst for the reaction of 2-aminophenols with aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Furthermore, electrochemical methods represent a clean approach, avoiding the need for chemical oxidants.

Targeted Synthesis of 2-Methyl-1,3-benzoxazol-6-amine

The synthesis of the specific target molecule, this compound, is not typically achieved in a single step but through a multi-step sequence. This process involves the initial formation of a substituted benzoxazole ring followed by functional group transformations. A common and logical pathway starts with a precursor that already contains the necessary nitrogen functionality at the correct position, which is then converted to the final amine.

A key intermediate in this synthesis is 2-methyl-6-nitrobenzoxazole (B181781) . nih.gov The synthetic strategy involves first constructing this nitro-substituted benzoxazole and then reducing the nitro group to the desired 6-amino group.

The synthesis of the precursor, 2-amino-5-nitrophenol (B90527), can be achieved from o-aminophenol. One method involves reacting o-aminophenol with urea (B33335) to form a benzoxazolone intermediate, which is then nitrated and hydrolyzed to yield 2-amino-5-nitrophenol. researchgate.netresearchgate.net Alternatively, 2,4-dinitrophenol (B41442) can be partially reduced to give 2-amino-4-nitrophenol. orgsyn.org

Introduction of the Methyl Group at Position 2

The introduction of the methyl group at the C2 position of the benzoxazole ring is accomplished by using a reagent that can provide an acetyl group during the cyclization step. Starting with 2-amino-5-nitrophenol , the cyclization can be achieved by reacting it with reagents such as acetic anhydride (B1165640) or acetyl chloride.

In this reaction, the amino group of 2-amino-5-nitrophenol first attacks the carbonyl carbon of the acetylating agent (e.g., acetic anhydride) to form an N-acylated intermediate. This is followed by an intramolecular cyclodehydration, where the phenolic hydroxyl group attacks the imine carbon, eliminating a molecule of water to form the stable, aromatic 2-methyl-6-nitrobenzoxazole ring.

The final step in the synthesis is the reduction of the nitro group at the 6-position to an amine. This is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄). scholarsresearchlibrary.com This reduction yields the final target compound, This compound .

Nitration/Functionalization : Preparation of 2-amino-5-nitrophenol. nih.gov

Cyclization : Reaction of 2-amino-5-nitrophenol with acetic anhydride to form 2-methyl-6-nitrobenzoxazole.

Reduction : Conversion of the nitro group to an amino group to yield this compound. google.com

Introduction of the Amine Group at Position 6

The most prevalent and efficient method for introducing the amine functionality at the 6-position of the 2-methyl-1,3-benzoxazole core is through the reduction of a corresponding nitro-substituted precursor, namely 2-methyl-6-nitrobenzoxazole. The electron-withdrawing nature of the nitro group can be detrimental to the desired biological or material properties, making its reduction to a more versatile and often beneficial amine group a critical synthetic step. ucsd.edu

This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is known for its clean reaction profile and high yields.

Metal-Acid Systems: A widely used and cost-effective method involves the use of a metal, such as tin (Sn), stannous chloride (SnCl₂), or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) or acetic acid. These systems generate the desired amine through a series of single-electron transfers.

The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity, preserving the integrity of the benzoxazole ring. ucsd.edu

Multi-Step Synthetic Strategies for the Target Compound

The synthesis of this compound is generally not a single-step reaction but a planned sequence starting from commercially available precursors. The most common strategy begins with the construction of the 2-methyl-6-nitrobenzoxazole intermediate, which is then reduced.

N-Acetylation: The amino group of 2-amino-5-nitrophenol is first acetylated. This is typically achieved by reacting it with acetic anhydride or acetyl chloride. This step forms an amide intermediate, N-(2-hydroxy-4-nitrophenyl)acetamide.

Cyclodehydration: The formed amide undergoes an intramolecular cyclization and dehydration reaction to form the benzoxazole ring. This step is often promoted by heating, sometimes in the presence of a dehydrating agent and catalyst such as polyphosphoric acid (PPA) or a Brønsted acid. nih.govacs.org This yields the intermediate, 2-methyl-6-nitrobenzoxazole.

Nitro Group Reduction: As detailed in the previous section, the final step is the reduction of the nitro group on the 2-methyl-6-nitrobenzoxazole intermediate to yield the target compound, this compound.

Below is a data table summarizing a typical synthetic pathway.

Table 1: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Amino-5-nitrophenol | Acetic Anhydride | N-(2-hydroxy-4-nitrophenyl)acetamide | Formation of amide precursor |

| 2 | N-(2-hydroxy-4-nitrophenyl)acetamide | Heat / Polyphosphoric Acid | 2-Methyl-6-nitrobenzoxazole | Intramolecular cyclodehydration |

Synthesis of Structurally Related this compound Analogs

The core synthetic strategy can be adapted to produce a wide array of structural analogs by modifying the starting materials or the cyclization reagents.

Strategies for Halogenated this compound Derivatives (e.g., 5-Chloro-2-methyl-1,3-benzoxazol-6-amine)

The synthesis of halogenated derivatives follows a parallel path to the parent compound, with the primary difference being the choice of the initial aminophenol. To synthesize 5-Chloro-2-methyl-1,3-benzoxazol-6-amine, the starting material is 2-amino-4-chloro-5-nitrophenol. google.com

The synthetic sequence is analogous: the halogenated aminophenol is first acetylated, then undergoes cyclodehydration to form the 5-chloro-2-methyl-6-nitrobenzoxazole intermediate. The final step is the selective reduction of the nitro group, which is generally not affected by the presence of the aryl halide, to furnish the desired halogenated benzoxazolamine. A patent describes the synthesis of various 5-halo-6-nitro-2-substituted benzoxazoles, which serve as key intermediates for these target molecules. google.com

Table 2: Synthesis of 5-Chloro-2-methyl-1,3-benzoxazol-6-amine

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Amino-4-chloro-5-nitrophenol | Acetic Anhydride | N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide |

| 2 | N-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide | Heat / Acid Catalyst | 5-Chloro-2-methyl-6-nitrobenzoxazole |

Approaches for Alkyl-Substituted Benzoxazolamines (e.g., 2-Ethyl-1,3-benzoxazol-6-amine)

Modification of the alkyl group at the C2 position of the benzoxazole ring is readily achieved by varying the acylating agent used in the first step of the synthesis. While acetic anhydride yields the 2-methyl group, other carboxylic acid derivatives can be used to install different alkyl chains.

To obtain 2-Ethyl-1,3-benzoxazol-6-amine, the synthesis would commence with the reaction of 2-amino-5-nitrophenol with propionic anhydride or propionyl chloride. This leads to the formation of an N-propionyl intermediate, which upon cyclization and subsequent reduction of the nitro group, yields the final 2-ethyl analog. This versatile approach allows for the creation of a library of C2-alkylated compounds.

Table 3: Comparison of Reagents for C2-Alkylation

| Target C2-Substituent | Required Reagent for Cyclization |

|---|---|

| Methyl | Acetic Anhydride / Acetic Acid |

| Ethyl | Propionic Anhydride / Propionic Acid |

| Propyl | Butyric Anhydride / Butyric Acid |

Synthesis of Fused Ring Systems Incorporating the Benzoxazole Moiety

The this compound structure serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. The amine group at the C6 position is a key handle for further annulation reactions. For instance, the amine can be reacted with appropriate bifunctional reagents to build an additional ring fused to the benzene (B151609) portion of the benzoxazole. One example involves the reaction of benzoxazolamines with reagents that can lead to the formation of fused pyrazole (B372694) or other heterocyclic rings, creating polycyclic structures with potentially novel properties. researchgate.net

Mechanistic Investigations of this compound Synthesis

The formation of the benzoxazole ring is a cornerstone of this synthesis, and its mechanism has been well-studied. The most common pathway, the condensation of a 2-aminophenol with a carboxylic acid or its derivative, proceeds via a two-stage mechanism. nih.gov

Amide Formation: The reaction initiates with the nucleophilic attack of the amino group of the 2-aminophenol onto the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This results in the formation of an N-acylated intermediate (an o-hydroxyamide).

Intramolecular Cyclodehydration: This is the key ring-forming step. Under thermal or acidic conditions, the phenolic hydroxyl group acts as a nucleophile, attacking the amide carbonyl carbon. This forms a tetrahedral intermediate known as a hemiorthoamide. nih.gov This intermediate is unstable and readily eliminates a molecule of water to yield the aromatic and stable benzoxazole ring system. nih.govresearchgate.net

Reaction Mechanism Elucidation

Understanding the reaction pathways is critical for optimizing the synthesis of benzoxazole derivatives. The formation of the benzoxazole ring system can be achieved through several mechanistic routes, depending on the starting materials and reagents employed.

One extensively studied mechanism involves the cyclization of an o-aminophenol precursor. For instance, in the synthesis of 2-aminobenzoxazoles from o-aminophenols and a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the reaction is initiated by the activation of the cyanating agent. acs.orgnih.gov A proposed pathway suggests the following steps:

Lewis Acid Activation : A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), coordinates to the cyano group of NCTS, activating it for nucleophilic attack. acs.orgnih.gov

Nucleophilic Attack : The amino group of the o-aminophenol attacks the activated cyano group. acs.orgnih.gov

Elimination : This is followed by the elimination of a sulfonamide residue. acs.orgnih.gov

Intramolecular Cyclization : The hydroxyl group then attacks the electron-deficient carbon, leading to ring closure. acs.orgnih.gov

Product Formation : The final 2-aminobenzoxazole (B146116) product is formed during the aqueous workup. acs.orgnih.gov This mechanism is supported by the detection of the eliminated sulfonamide via mass spectrometry. nih.gov

Another mechanistic approach involves the desulfurization of thioamides promoted by triphenylbismuth (B1683265) dichloride. A control experiment monitoring the reaction of benzothioamide with Ph₃BiCl₂ by ¹H NMR spectroscopy revealed the formation of a phenylbenzimidoyl chloride intermediate, which then reacts with o-aminophenol to yield the 2-substituted benzoxazole. nih.gov

Furthermore, a common route to this compound specifically involves the reduction of its nitro precursor, 2-methyl-6-nitrobenzoxazole. This nitro-to-amine conversion is highly selective, preserving the integrity of the benzoxazole ring.

Role of Catalysts and Reaction Conditions

The efficiency, selectivity, and environmental impact of benzoxazole synthesis are heavily influenced by the choice of catalysts and reaction conditions. A wide array of catalytic systems has been developed, ranging from traditional acid and base catalysts to advanced metal complexes and ionic liquids. rsc.orgacs.org

Catalysts:

Metal Catalysts: Palladium on carbon (Pd/C) is effective for the catalytic hydrogenation of nitro precursors to amines. In industrial settings, copper iodide (CuI) and iron catalysts are often used to facilitate cyclization reactions. Other notable metal catalysts include Cu₂O, TiO₂–ZrO₂, and various palladium and nickel(II) complexes, which are used in the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aldehydes. rsc.org Triphenylbismuth dichloride has been employed as a promoter in reactions involving thioamides. nih.gov

Acid and Base Catalysts: Lewis acids like BF₃·Et₂O are crucial for activating reagents in certain cyclization pathways. acs.orgnih.gov Brønsted acids such as fluorophosphoric acid also serve as effective catalysts. rsc.orgnih.gov Base catalysts, including potassium carbonate (K₂CO₃) and heterogeneous KF-Al₂O₃, are used to promote intramolecular cyclizations and condensation reactions. rsc.org

Ionic Liquids: Both Brønsted acidic and Lewis acidic ionic liquids have been developed as efficient and often reusable catalysts for benzoxazole synthesis. acs.orgnih.gov These can be supported on magnetic nanoparticles, which simplifies catalyst recovery and aligns with green chemistry principles. rsc.orgnih.gov

Reaction Conditions: The conditions for synthesis vary significantly depending on the chosen methodology. Temperatures can range from ambient for certain catalytic processes to over 100°C for thermal cyclizations. rsc.orgacs.org A variety of solvents are utilized, including ethanol (B145695), dioxane, dimethylformamide (DMF), and acetonitrile, though solvent-free conditions are increasingly favored, particularly with ionic liquid catalysts. acs.orgnih.govrsc.orgacs.org Some syntheses require specific oxidants like tert-butyl hydroperoxide (TBHP) or simply use atmospheric oxygen. rsc.orgorganic-chemistry.org A photocatalytic method has also been described that uses blue LED light as an energy source.

The table below summarizes various catalytic systems and conditions for the synthesis of benzoxazole derivatives.

| Catalyst Type | Specific Catalyst | Substrates | Conditions | Key Features | Source(s) |

| Metal Catalyst | Pd/C (10%) | 2-methyl-6-nitrobenzoxazole | H₂, Methanol (B129727), 20°C | Efficient reduction with minimal side products. | |

| Metal Catalyst | Fe powder / NH₄Cl | 2-methyl-6-nitrobenzoxazole | Methanol/Water, 70°C | Cost-effective; requires extraction of iron residues. | |

| Metal Catalyst | Ph₃BiCl₂ | o-Aminophenol, Thioamide | 1,2-DCE, 60°C | Mild conditions; proceeds via an imidoyl chloride intermediate. | nih.gov |

| Metal Catalyst | Cu₂O | 2-Aminophenol, Aryl Aldehydes | DMSO, Room Temp. | High yields (70-95%); simple procedure. | rsc.org |

| Lewis Acid | BF₃·Et₂O | o-Aminophenol, NCTS | 1,4-Dioxane, Reflux | Activates cyanating agent for cyclization. | acs.orgnih.gov |

| Ionic Liquid | Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Benzaldehyde | Solvent-free, 130°C | High yield (98%); catalyst is reusable. | acs.org |

| Photocatalyst | Not specified | 2-Aminophenol, Methyl Cyanide | K₂CO₃, TBHP, Blue LED | Light-induced cyclization. |

Studies on Smiles Rearrangement in Benzoxazole Formation

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SɴAr) reaction, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgacs.org This metal-free approach allows for the functionalization of the benzoxazole ring under relatively economic conditions. acs.org

One prominent study details an efficient one-pot amination of benzoxazole-2-thiol mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. nih.gov The process involves the reaction of benzoxazole-2-thiol with a diverse range of amines. acs.org

Key findings from these studies include:

Broad Substrate Scope : The methodology is effective for a variety of amines, including aromatic, primary aliphatic, and alicyclic amines, which generally provide the desired N-substituted 2-aminobenzoxazoles in good to excellent yields (58–83%). nih.govacs.org

Steric Hindrance Effects : The reaction yield is sensitive to steric hindrance on the nucleophilic amine. While primary amines react smoothly, bulky secondary amines can lead to significantly lower yields. For example, the reaction with morpholine (B109124) resulted in a low yield (25%), and the rearrangement with diethylamine (B46881) failed completely. acs.orgnih.gov

Reaction Conditions : The rearrangement is typically carried out under mild conditions, highlighting its operational simplicity and short reaction times. nih.gov

Mechanism : The reaction is believed to proceed through the activation of benzoxazole-2-thiol with an agent like chloroacetyl chloride, facilitating the subsequent intramolecular rearrangement. acs.orgnih.gov

The table below illustrates the effect of amine structure on the yield of the Smiles rearrangement product.

| Amine Type | Example Amine | Yield | Observations | Source(s) |

| Aromatic | Aniline | 71% (upscaled) | Reacts smoothly to give good yields. | acs.orgnih.gov |

| Primary Aliphatic | Not specified | 58-83% | Generally provides good to excellent yields. | nih.govacs.org |

| Alicyclic (Secondary) | Morpholine | 25% | Steric hindrance significantly lowers the yield. | acs.orgnih.gov |

| Acyclic (Secondary) | Diethylamine | 0% | The rearrangement completely failed due to steric hindrance. | acs.orgnih.gov |

More recently, the radical variant of this reaction, the Truce-Smiles rearrangement, has been investigated using photoredox catalysis, enabling the formation of sp³-sp² carbon-carbon bonds under mild, visible-light-mediated conditions. youtube.com

Chemical Reactivity and Derivatization of 2 Methyl 1,3 Benzoxazol 6 Amine

Reactivity of the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic heterocyclic system that exhibits a degree of stability. wikipedia.org However, it also possesses reactive sites that can be targeted for functionalization. wikipedia.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In monosubstituted benzene (B151609) derivatives, EAS can lead to ortho, meta, or para products. masterorganicchemistry.com For benzoxazole systems, the outcome of EAS reactions is influenced by the directing effects of the fused ring system and any existing substituents. The presence of the amino group at the 6-position, a strong activating group, will significantly influence the regioselectivity of electrophilic attack on the benzene portion of the molecule.

Five-membered aromatic heterocyclic compounds like pyrrole, furan, and thiophene (B33073) generally undergo electrophilic aromatic substitution at the second position. youtube.com These compounds are typically more reactive towards EAS than benzene due to the ability of the heteroatom to donate electrons and stabilize the carbocation intermediate. youtube.com While specific studies on the electrophilic aromatic substitution of 2-Methyl-1,3-benzoxazol-6-amine are not extensively detailed in the provided results, the general principles of EAS on substituted aromatic systems would apply. masterorganicchemistry.commasterorganicchemistry.com

The benzoxazole ring can undergo nucleophilic substitution, particularly through ring-opening reactions. These reactions often require activation and can lead to the formation of highly functionalized benzene derivatives. For instance, a copper-catalyzed reaction of benzoxazole with ethyl diazoacetate and water results in the opening of the azole ring to form a substituted benzene with aldehyde, amine, carboxylate, and hydroxyl groups. acs.org Similarly, a TEMPO-mediated aerobic oxidative synthesis of 2-aryl benzoxazoles proceeds through the ring-opening of benzoxazoles followed by condensation with benzylamines. researchgate.net

Y(OTf)3 has been used to catalyze a cascade ring-opening and annulation reaction of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org Silver(I) catalysts can also promote the intramolecular cyclization and ring-opening of oxazoles to synthesize isoquinolone derivatives. acs.orgacs.org This methodology has been extended to benzoxazole substrates, yielding phenol (B47542) derivatives after cyclization and ring-opening. acs.org Furthermore, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been utilized in the functionalization of benzoxazoles. nih.govacs.orgnih.gov

The benzoxazole ring system can be subjected to both oxidation and reduction, although its inherent aromaticity provides a degree of stability. wikipedia.org Oxidative cyclization of phenolic Schiff bases is a common method for synthesizing benzoxazoles. nih.gov Various oxidizing agents and catalysts, including elemental sulfur, organic-chemistry.org DDQ, nih.gov and metal catalysts like FeCl3 and AgNO3, have been employed in these transformations. nih.gov These methods often involve the oxidation of an intermediate to form the aromatic benzoxazole ring. acs.org

The reduction of benzoxazole derivatives is less commonly described in the provided literature but is a potential pathway for derivatization. For example, the reduction of an imide carbonyl group was a step in the synthesis of a racemic auxiliary derived from a benzoxazole precursor. researchgate.net The stability of the benzoxazole ring to oxidation and reduction is a key factor in its utility as a scaffold in more complex molecules. nih.gov

Reactions Involving the Amine Functionality at Position 6

The primary amine group at the 6-position of this compound is a key site for a variety of chemical modifications, including acylation and alkylation, which allow for the introduction of diverse functional groups.

The amino group of this compound can readily undergo acylation to form the corresponding amides. This is a common transformation for primary amines. Acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, the synthesis of amides from carboxylic acids can be facilitated by reagents like Deoxo-Fluor, which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov This reaction typically proceeds under mild conditions. nih.gov The formation of amides is a versatile method for creating more complex molecules with potential applications in various fields.

| Amine Substrate | Acylating Agent/Conditions | Product Type | Reference |

|---|---|---|---|

| 5-((2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine | Substituted aromatic carboxylic acid, DCC, ethanol (B145695), 70°C | Amide derivatives | |

| Various free fatty acids | 2-amino-2,2-dimethyl-1-propanol, Deoxo-Fluor reagent | Amides/Oxazolines | nih.gov |

The nitrogen atom of the amine group in this compound can act as a nucleophile, enabling alkylation reactions with various alkylating agents. However, the direct alkylation of amines with alkyl halides can sometimes lead to overalkylation, producing a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

More controlled and regioselective N-alkylation methods have been developed. For example, 2-aminobenzothiazoles have been selectively N-alkylated using benzylic alcohols as the alkylating agents. rsc.org Similarly, the attempted N-alkylation of 2-azidobenzamide with primary alkyl halides resulted in a mixture of benzotriazinones and quinazolinones, while benzylic, allylic, and secondary and tertiary alkyl halides yielded only benzotriazinones. nih.gov These examples highlight the diverse reactivity and potential for selective functionalization of the amino group in heterocyclic systems.

| Amine Substrate | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 2-aminobenzothiazoles | Benzylic alcohols | 2-(N-alkylamino)benzothiazoles | rsc.org |

| 2-azidobenzenesulfonamide | 5-bromopent-1-ene | N-pentenyl sulfonamide | nih.gov |

| 2-azidobenzamide | Primary alkyl halides | Benzotriazinones and quinazolinones | nih.gov |

| 2-azidobenzamide | Benzylic, allylic, secondary, and tertiary alkyl halides | Benzotriazinones | nih.gov |

Diazotization and Coupling Reactions

The primary aromatic amine at the 6-position of the benzoxazole ring is readily converted into a diazonium salt. This classic transformation, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt, 2-methyl-1,3-benzoxazol-6-diazonium chloride, is a highly valuable synthetic intermediate. Although often unstable at higher temperatures, it serves as an excellent electrophile in azo coupling reactions. When reacted with electron-rich aromatic compounds, such as phenols or anilines, it forms highly conjugated azo compounds, which are often intensely colored and form the basis of many dyes. The coupling reaction typically occurs at the para-position of the coupling partner.

Table 1: Representative Diazotization and Azo Coupling Reaction

| Reactant 1 | Reagents | Intermediate | Reactant 2 (Coupling Partner) | Product Class |

|---|---|---|---|---|

| This compound | 1) NaNO₂, HCl 2) Phenol | 2-Methyl-1,3-benzoxazol-6-diazonium salt | Phenol | Azo Dye |

| This compound | 1) NaNO₂, HCl 2) Aniline | 2-Methyl-1,3-benzoxazol-6-diazonium salt | Aniline | Azo Dye |

Formation of Amides and Ureas

The nucleophilic 6-amino group can be readily acylated to form amides or can react with isocyanates to produce ureas. These reactions are fundamental in medicinal chemistry for creating derivatives with modified biological activities and physicochemical properties.

Amide Formation: Amides are typically synthesized by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

Urea (B33335) Formation: The synthesis of urea derivatives is commonly achieved by reacting the amine with an appropriate isocyanate. This addition reaction is generally high-yielding and provides access to a wide array of substituted ureas, a structural motif present in numerous pharmaceutical agents.

Table 2: Synthesis of Amide and Urea Derivatives

| Starting Material | Reagent | Product Class | Resulting Linkage |

|---|---|---|---|

| This compound | Acetyl Chloride | Amide | -NH-C(=O)CH₃ |

| This compound | Benzoyl Chloride | Amide | -NH-C(=O)Ph |

| This compound | Phenyl Isocyanate | Urea | -NH-C(=O)NH-Ph |

| This compound | Methyl Isocyanate | Urea | -NH-C(=O)NH-CH₃ |

Derivatization at the 2-Methyl Group

The methyl group at the 2-position of the benzoxazole ring is not inert. It is activated by the adjacent electron-withdrawing imine nitrogen of the oxazole (B20620) ring, making its protons acidic. This allows the methyl group to participate in condensation reactions, particularly with aromatic aldehydes. sigmaaldrich.com This reaction, often carried out under basic conditions, extends the conjugation of the benzoxazole system, leading to the formation of styryl derivatives. This transformation is significant for creating compounds with tailored photophysical properties, such as fluorescence and color. sigmaaldrich.com

Functionalization for Advanced Material Applications

The versatile reactivity of this compound makes it an attractive scaffold for creating complex molecules for use in materials science and biomedical research.

Precursors for OLED Materials

Benzoxazole derivatives are widely recognized for their fluorescent properties and are used in various optoelectronic applications, including as dopants and chromophores in organic light-emitting diodes (OLEDs). researchgate.net The core structure is a robust fluorophore, and its emission properties can be tuned through chemical modification. While this compound itself may not be the final emissive material, it serves as a critical precursor. Derivatization at the 6-amino group (e.g., via amide or urea formation) or at the 2-methyl group (via condensation) can create larger, more conjugated systems with enhanced and tunable fluorescence, making them suitable for incorporation into OLED devices. researchgate.net

Development of Bioimaging Agents

The benzoxazole scaffold is a key component in the design of fluorescent probes for bioimaging. Notably, derivatives of the structurally similar 2-arylbenzothiazole have been extensively developed as imaging agents for detecting β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. acs.org Compounds like [¹¹C]6-OH-BTA-1, a benzothiazole (B30560) analog with a substitution pattern similar to the title compound, have shown promise in binding to Aβ aggregates. acs.org

Similarly, various 2-phenyl and styryl benzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) and single-photon emission computed tomography (SPECT) probes for imaging Aβ plaques in the brain. acs.orgnih.govrsc.orgacs.orgnih.gov These studies have demonstrated that the benzoxazole core can be functionalized to achieve high binding affinity for amyloid fibrils and favorable pharmacokinetic properties, such as good brain uptake and rapid clearance. nih.govrsc.org Therefore, this compound represents a valuable starting material for the synthesis of novel benzoxazole-based bioimaging agents, where the amine and methyl groups can be modified to optimize binding affinity, selectivity, and in vivo performance.

Advanced Spectroscopic and Computational Characterization of 2 Methyl 1,3 Benzoxazol 6 Amine

Spectroscopic Analysis of Molecular Structure

Spectroscopy is a cornerstone in the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, UV-Visible, and Mass Spectrometry (MS) offer complementary information that, when combined, provides an unambiguous structural assignment.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Methyl-1,3-benzoxazol-6-amine, ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole (B165842) ring, the protons of the amine group, and the methyl group. The chemical shifts (δ) are influenced by the electron-donating amine group and the heterocyclic oxazole (B20620) ring. The aromatic protons would likely appear as a set of coupled multiplets or doublets. The amine protons typically present as a broad singlet, and the methyl protons would appear as a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display distinct resonances for the methyl carbon, the aromatic carbons, and the carbons of the oxazole moiety. The chemical shifts of the aromatic carbons are significantly affected by the attached amine and the fused oxazole ring. The C2 carbon, bonded to both nitrogen and oxygen and bearing the methyl group, would have a characteristic chemical shift in the region typical for carbons in a heteroaromatic system.

Based on data from similar benzoxazole structures, the expected chemical shifts are summarized below. rsc.orgresearchgate.net

| Atom Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Methyl (CH₃) | 2.4 - 2.6 (singlet) | 14 - 20 |

| Amine (NH₂) | 3.5 - 4.5 (broad singlet) | Not Applicable |

| Aromatic (C-H) | 6.5 - 7.5 (multiplets) | 100 - 150 |

| Aromatic (C-NH₂) | Not Applicable | 140 - 150 |

| Aromatic (C-O) | Not Applicable | 145 - 155 |

| Oxazole (C=N) | Not Applicable | 160 - 165 |

| Oxazole (C-O) | Not Applicable | 150 - 155 |

| Aromatic (C-C) | Not Applicable | 110 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C=N stretching of the oxazole ring is a key feature, typically observed in the 1600-1650 cm⁻¹ range. esisresearch.org The C-O-C stretching of the oxazole ring would also produce strong bands, usually around 1250 cm⁻¹ and 1070 cm⁻¹. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds. The aromatic ring stretching vibrations would be prominent in the Raman spectrum. The symmetric C-O-C stretch and the C=N bond would also be Raman active. esisresearch.org

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) esisresearch.org | Expected Raman Frequency (cm⁻¹) esisresearch.org |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 & 3300 - 3400 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 | 2850 - 2960 |

| Oxazole (C=N) | Stretch | 1600 - 1650 | 1600 - 1650 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| Oxazole (C-O-C) | Asymmetric & Symmetric Stretch | ~1250 & ~1070 | ~1250 & ~1070 |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The benzoxazole ring system is a chromophore that absorbs ultraviolet light. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorptions corresponding to π→π* and n→π* transitions. researchgate.net The fused benzene (B151609) ring and the oxazole moiety create an extended π-conjugated system. The presence of the electron-donating amine group (an auxochrome) at the 6-position is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted 2-methylbenzoxazole. scielo.br Typically, benzoxazole derivatives show strong absorption bands in the range of 300-380 nm. scielo.br

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₈H₈N₂O), the molecular weight is 148.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured with high precision. acs.org The most common ionization technique, electrospray ionization (ESI), would likely show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 149.17. uni.lu

| Adduct / Ion | Predicted Mass-to-Charge Ratio (m/z) uni.lu |

| [M]⁺ | ~148.06 |

| [M+H]⁺ | ~149.07 |

| [M+Na]⁺ | ~171.05 |

| [M+K]⁺ | ~187.03 |

Note: These are predicted values based on the elemental composition and may vary slightly from experimental results.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and information about the planarity of the molecule. For benzoxazole derivatives, the fused ring system is typically almost planar. nih.gov The crystal structure of this compound would also reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···O) and π–π stacking between the aromatic rings, would be key factors governing the supramolecular architecture. nih.gov

Computational Chemistry Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. researchgate.net DFT calculations can be used to predict the optimized molecular geometry of this compound with high accuracy. esisresearch.org

Furthermore, these computational models can simulate various spectroscopic properties:

NMR: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental data to aid in signal assignment. researchgate.net

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to IR and Raman spectra. Comparing these calculated frequencies with experimental ones helps to confirm the assignment of vibrational modes. esisresearch.org

Electronic Properties: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions observed in the UV-Vis spectrum. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. esisresearch.org For this compound, the HOMO is expected to have significant contributions from the electron-rich amine group and the π-system of the benzene ring, while the LUMO would likely be distributed over the electron-deficient oxazole ring.

These computational studies not only support the interpretation of experimental results but also provide a deeper understanding of the molecule's electronic structure and reactivity that may not be directly accessible through experimentation alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

In a typical DFT study of this compound, the first step would be geometry optimization to find the lowest energy conformation of the molecule. Following optimization, calculations can determine a variety of properties. For instance, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A smaller gap suggests the molecule is more polarizable and more reactive.

Illustrative Data from a Hypothetical DFT Analysis of this compound: This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Computational Parameter | Basis Set | Calculated Value (Illustrative) | Significance |

| Total Energy | B3LYP/6-311++G(d,p) | -512.4 Hartrees | Represents the total electronic energy of the optimized molecule. |

| HOMO Energy | B3LYP/6-311++G(d,p) | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.6 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.5 Debye | Measures the polarity of the molecule. |

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) theory is another fundamental ab initio method in computational chemistry for approximating the wave function and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT for many applications because it does not fully account for electron correlation, HF calculations are often used as a starting point for more advanced methods.

An HF calculation for this compound would also begin with geometry optimization. The resulting structural parameters, such as bond lengths and angles, could then be compared with experimental data if available. HF theory is also used to compute electronic properties, though the results are often less precise than those from DFT. For instance, the HOMO-LUMO gap calculated by HF is typically larger than that predicted by DFT or observed experimentally. Studies on similar aromatic compounds have used both HF and DFT methods, often scaling the results of HF calculations with a correction factor to improve agreement with experimental vibrational spectra.

Illustrative Comparison of HF and DFT Geometrical Parameters for this compound: This table is for illustrative purposes and does not represent published data.

| Bond/Angle | Hartree-Fock (HF/6-31G) | Density Functional Theory (B3LYP/6-31G) |

| C2-N3 Bond Length | 1.30 Å | 1.32 Å |

| C6-N(amine) Bond Length | 1.41 Å | 1.40 Å |

| O1-C2-N3 Angle | 115.0° | 114.5° |

| C5-C6-C7 Angle | 120.5° | 120.1° |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation could be performed to understand its behavior in an aqueous solution. This would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms to model their motion. The resulting trajectory would reveal stable conformations, the flexibility of the amine and methyl groups, and the formation of hydrogen bonds with water. Such simulations are crucial in drug discovery to understand how a ligand might behave in a biological system. While specific MD studies on this compound are not found, research on novel benzoxazole hybrids has employed MD simulations to explore structural stability and interactions with enzyme targets. acs.orgnih.gov

Illustrative Output from a Hypothetical Molecular Dynamics Simulation: This table illustrates potential findings from an MD simulation.

| Simulation Parameter | Value (Illustrative) | Finding |

| Simulation Time | 100 ns | Provides a timescale for observing molecular motions. |

| Solvent | Water (TIP3P model) | Simulates an aqueous physiological environment. |

| Root Mean Square Deviation (RMSD) | 1.5 Å (average) | Indicates the stability of the molecule's core structure over time. |

| Radial Distribution Function (g(r)) | Peak at 2.8 Å for N(amine)-O(water) | Shows the probability of finding water molecules at a specific distance, indicating hydrogen bonding. |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling uses computational techniques to forecast the likely outcomes of chemical reactions, including which sites on a molecule are most reactive and what products will be favored. This is often achieved by analyzing the results from DFT calculations, such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

For this compound, the HOMO is likely distributed over the fused ring system and the amino group, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO's location would indicate the most probable sites for nucleophilic attack. Fukui functions can also be calculated to provide a more quantitative prediction of local reactivity. Such models are invaluable in synthetic chemistry for planning reaction pathways. For example, in the synthesis of isoquinolones from oxazole precursors, reaction selectivity is a key consideration that can be explored computationally. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model, molecular descriptors (numerical representations of chemical and physical properties) are calculated for a set of molecules with known activities.

A QSAR study involving this compound would require a dataset of related benzoxazole derivatives with measured biological activity (e.g., antimicrobial potency). nih.gov Descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters would be calculated. Statistical methods, like multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. mdpi.com

Illustrative QSAR Model Equation: This equation is a hypothetical example.

pIC50 = 0.5 * (LogP) - 0.02 * (Molecular Weight) + 1.2 * (Dipole Moment) + 2.1

This hypothetical equation suggests that activity (pIC50) increases with higher lipophilicity and dipole moment but decreases with molecular weight.

Research Applications in Medicinal Chemistry and Pharmacology

Biological Activities and Pharmacological Potential of Benzoxazole (B165842) Derivatives

The versatility of the benzoxazole scaffold has led to the discovery of numerous derivatives with significant biological effects. These compounds have been investigated for a range of therapeutic applications, demonstrating the importance of this heterocyclic system in drug discovery. indexcopernicus.comamazonaws.com

Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov Research has demonstrated their effectiveness against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govnih.gov

Studies have shown that 2-substituted benzoxazole derivatives can exhibit potent antibacterial activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Their antifungal activity has been observed against species like Aspergillus clavatus and Candida albicans. nih.gov The mechanism of antimicrobial action for some benzoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.govvulcanchem.com

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound | Target Organism | Activity Profile/MIC (µg/mL) | Reference |

|---|---|---|---|

| N-benzyl-N-methyl-1,3-benzoxazol-2-amine | S. aureus | 50 | |

| 5-chloro-N-methyl-1,3-benzoxazol-2-amine | P. aeruginosa | 10 | |

| 2-Methyl-1,3-benzoxazol-6-amine Derivative | E. coli | 25 | |

| This compound | S. aureus (Gram-positive) | Moderate to strong inhibition | vulcanchem.com |

| This compound | E. coli (Gram-negative) | Mild to moderate inhibition | vulcanchem.com |

| This compound | C. albicans (Fungal) | Moderate antifungal activity | vulcanchem.com |

The anticancer potential of benzoxazole derivatives is a significant area of research. amazonaws.com Various derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. researchgate.net For instance, certain compounds have shown activity against cervical (HeLa), breast (MCF-7), and lung (A549) cancer cells.

The covalent attachment of a 1,2,3-triazole nucleus to the benzoxazole scaffold has been explored as a strategy to create hybrid molecules with enhanced anticancer features. researchgate.net Some of these derivatives have exhibited considerable activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. researchgate.net The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for cancer cell proliferation, such as eukaryotic DNA topoisomerase II. researchgate.net

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-Methyl-1,3-benzoxazol-2-amine Derivative | MCF-7 (Breast) | 15 | |

| 6-methyl-N-methyl-1,3-benzoxazol-2-amine | A549 (Lung) | 20 | |

| 5-chloro-N-methyl-1,3-benzoxazol-2-amine | HCT116 (Colon) | 12 | |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Eukaryotic DNA topoisomerase II | 22.3 | researchgate.net |

| 2-(p-Nitrobenzyl)benzoxazole | Eukaryotic DNA topoisomerase II | 17.4 | researchgate.net |

Certain benzoxazole derivatives have been identified as potent anti-inflammatory and analgesic agents. nih.govnih.gov Studies involving 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives have demonstrated significant analgesic activity. nih.gov Furthermore, specific compounds within this class were found to be potent inhibitors of carrageenan- and arachidonic acid-induced paw edema in animal models. nih.gov The anti-inflammatory effect is linked to a significant reduction in prostaglandin (B15479496) E2 (PGE2) levels in the inflamed tissue. nih.gov

Table 3: Anti-inflammatory and Analgesic Benzoxazole Derivatives

| Compound Type | Activity | Key Findings | Reference |

|---|---|---|---|

| 6-acyl-3-[(4-substitutedbenzoyl)methyl]-2(3H)-benzoxazolones | Analgesic, Anti-inflammatory | High analgesic activity; potent inhibitors of carrageenan- and arachidonic acid-induced paw edema. | nih.gov |

| Benzothiazole (B30560) derivatives (structurally related) | Anti-inflammatory, Analgesic | Some derivatives showed comparable or higher activity than indomethacin (B1671933) and celecoxib (B62257) in in vivo studies. | nih.gov |

The antiviral properties of benzoxazole derivatives have been explored, with some compounds showing selective inhibitory activity against specific viruses. nih.gov A series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives were found to be selectively active against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov

Notably, these compounds were effective against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV and also showed activity against ganciclovir-resistant clinical isolates of HCMV. nih.gov These findings suggest that these benzoxazole derivatives could serve as a basis for the development of new drugs specifically targeting HCMV and VZV. nih.gov While a broad range of 1,2,3-triazole derivatives have been investigated for antiviral properties against viruses like influenza and SARS-CoV-2, the specific linkage to benzoxazole for these activities is an area of ongoing research. mdpi.commdpi.com

Benzoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease processes. A notable area of research is their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. indexcopernicus.comnih.gov

Several series of 2-substituted benzoxazole derivatives have been synthesized and shown to be selective inhibitors of the COX-2 enzyme. indexcopernicus.com For example, methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates have demonstrated IC50 values comparable to the standard drug, celecoxib. indexcopernicus.com The sulfone group in some derivatives plays a key role by inserting into a secondary pocket of the COX-2 active site, leading to selective inhibition. nih.gov

Table 4: COX-2 Inhibition by Benzoxazole and Related Derivatives

| Compound Series | Key Feature | Potency (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines (structurally related) | SO2Me pharmacophore | 0.07–0.39 µM | Selective for COX-2 | nih.gov |

| New Thiazole Carboxamide Derivatives (structurally related) | Varied substituents | Some compounds showed good selectivity toward COX-2. | Varied | acs.org |

The benzoxazole scaffold has been incorporated into ligands targeting various receptors in the central nervous system. One area of focus has been the development of antagonists for the dopamine (B1211576) D4 receptor, which is a target for treating conditions like glioblastoma. nih.gov A derivative, 2-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazole, has been part of structure-activity relationship studies to develop potent and selective D4 receptor antagonists. nih.gov

Additionally, the broader class of serotonin (B10506) 5-HT3 receptor antagonists, often identified by the "-setron" suffix, are crucial antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. nih.govwikipedia.org While direct examples of this compound as a 5-HT3 antagonist are not prominent, the structural features of benzoxazoles make them candidates for exploration in this area. amazonaws.com

Other Therapeutic Activities

Antihyperglycemic Activity:

Derivatives of the related benzothiazole scaffold have been investigated for their potential in managing diabetes. For instance, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated the ability to lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.govresearchgate.netsigmaaldrich.com The proposed mechanism for this action is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govresearchgate.net Some of these compounds have shown significant in vivo antidiabetic activity. nih.gov The presence of methyl and methoxy (B1213986) groups on the benzothiazole ring appears to be important for potent inhibition of 11β-HSD1. researchgate.net

Anticonvulsant Activity:

The benzoxazole and related benzisoxazole structures have been a focus of research for developing new anticonvulsant agents. nih.gov Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that some of these compounds exhibit significant anticonvulsant effects in animal models. nih.gov Specifically, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole was identified as a particularly promising candidate. nih.gov Furthermore, various derivatives of 1,2,4-triazole (B32235) have been synthesized and evaluated for their anticonvulsant properties, with some showing good activity in both maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure models. nih.gov

Role of this compound in Drug Discovery

The structural features of this compound make it a compound of interest for further biological evaluation and therapeutic development. vulcanchem.com Its potential is linked to its interactions with various biological targets. vulcanchem.com

As a Lead Compound in Medicinal Chemistry

While direct studies on this compound as a lead compound are not extensively detailed in the provided results, the broader class of benzoxazoles is well-established as a source of lead compounds in drug discovery. researchgate.net The diverse biological activities of benzoxazole derivatives, including antitumor and antimicrobial effects, underscore the potential of this scaffold. amazonaws.comresearchgate.net The development of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as inhibitors of cancer cell growth showcases how a core scaffold can be modified to create potent therapeutic agents. acs.org

Scaffold for Novel Therapeutic Agents

The benzoxazole nucleus is a versatile scaffold for the design of new therapeutic agents. nih.gov Its structure allows for various modifications to develop compounds with specific biological activities. researchgate.net For example, the synthesis of novel 1,2,3-triazole-linked benzoxazole derivatives has been explored to discover new anti-tubercular agents that inhibit the DprE1 enzyme. nih.gov This highlights the utility of the benzoxazole scaffold in creating hybrid molecules with enhanced therapeutic potential. nih.gov The ability to attach different functional groups to the benzoxazole ring system is a key strategy in developing new drugs.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of benzoxazole derivatives. These studies have shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the benzoxazole ring. researchgate.netnih.gov

Key SAR findings for related benzoxazole and benzothiazole derivatives include:

The position of the amine group can significantly influence the compound's selectivity for its biological target. vulcanchem.com

The placement of a methyl group can affect the compound's lipophilicity and its ability to permeate cell membranes. vulcanchem.com

For anti-inflammatory and analgesic activity in benzothiazole derivatives, the presence of an ortho-iodo benzene (B151609) ring was found to be a significant contributor to potency. jyoungpharm.org

In a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen at the 5-position of the benzisoxazole ring increased anticonvulsant activity. nih.gov

Table 1: SAR Insights for Benzoxazole and Related Scaffolds

| Scaffold/Derivative | Position of Substitution | Effect on Activity | Reference |

| Benzoxazole | Amine Group Position | Influences target selectivity. | vulcanchem.com |

| Benzoxazole | Methyl Group Placement | Affects lipophilicity and membrane permeability. | vulcanchem.com |

| Benzothiazole | ortho-Iodo Benzene Ring | Significantly contributes to anti-inflammatory and analgesic properties. | jyoungpharm.org |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole | 5-Position | Halogen substitution increases anticonvulsant activity. | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations

Predicted Pharmacokinetic Parameters

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are valuable tools in the early stages of drug discovery to assess the potential pharmacokinetic properties of a compound. For a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, in silico studies predicted good drug-likeness properties. nih.gov Most of the compounds were predicted to have over 70% absorption and comply with Lipinski's rule of five, suggesting good oral bioavailability. nih.gov

A pharmacokinetic study of a 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide derivative in rats revealed a long half-life of 46.4 ± 3.8 hours after ocular administration. rrpharmacology.rurrpharmacology.ru The maximum plasma concentration (Cmax) was found to be 349.85 ± 62.50 ng/mL. rrpharmacology.rurrpharmacology.ru Such studies are essential for understanding how a drug is processed by the body and for determining appropriate dosing regimens, though specific dosage information is outside the scope of this article.

Table 2: Predicted Pharmacokinetic Properties of a Benzothiazole Derivative Series

| Parameter | Prediction/Finding | Significance | Reference |

| Absorption | >70% for most compounds | Indicates good potential for oral absorption. | nih.gov |

| Lipinski's Rule of Five | Compliant | Suggests good drug-likeness properties. | nih.gov |

| Veber's Rule | Compliant | Indicates good bioavailability and intestinal absorption. | nih.gov |

Bioavailability Studies

Data from dedicated bioavailability studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not available in the reviewed scientific literature.

Molecular Mechanism of Action Investigations

Specific investigations into the molecular mechanism of action of this compound have not been reported in the available research. While the broader class of benzoxazoles is known to interact with various biological targets, the precise molecular interactions and pathways affected by this particular compound remain unelucidated.

Toxicity and Safety Profiles in Research Contexts

In Vitro and In Vivo Toxicity Assessments

There is no specific information available from in vitro or in vivo toxicity assessments for this compound in the scientific literature.

Environmental Impact and Biodegradability Considerations

Information regarding the environmental impact and biodegradability of this compound is not documented in the available research.

Applications in Advanced Materials Science Research

Development of Fluorescent Probes and Dyes

The benzoxazole (B165842) ring system is a well-established fluorophore, known for its fluorescent properties. nih.govacs.org 2-Methyl-1,3-benzoxazol-6-amine serves as an excellent starting material for the synthesis of novel fluorescent probes and dyes, primarily due to the presence of the primary aromatic amine group (-NH₂). This group can be readily converted into a diazonium salt through a process called diazotization. slideshare.netyoutube.comuomustansiriyah.edu.iq

The resulting diazonium salt is a highly reactive intermediate that can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. scribd.com This reaction links the benzoxazole fluorophore to another molecular system via an azo (-N=N-) bridge, creating a larger, conjugated azo dye. The extended π-system of these azo dyes often results in intense colors and, in many cases, fluorescent properties in the visible spectrum. The specific properties of the resulting dye can be fine-tuned by selecting different coupling components.

This synthetic versatility allows for the creation of a diverse library of dyes from a single precursor. For instance, derivatives can be designed as advanced fluorescent probes where the benzoxazole unit acts as the signaling component. nih.gov The amine group facilitates the attachment of specific receptor units designed to bind to target analytes, making them useful in biological imaging and diagnostics. vulcanchem.com

Table 1: Synthetic Pathway for Azo Dyes from this compound

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | This compound, NaNO₂, HCl (aq) | 2-Methyl-1,3-benzoxazole-6-diazonium chloride |

Applications in Organic Light-Emitting Diodes (OLEDs)

Heterocyclic compounds, including benzoxazole derivatives, are of significant interest in the field of organic electronics, particularly for their use in Organic Light-Emitting Diodes (OLEDs). nih.gov These molecules can function as emitters in the emissive layer, as host materials for phosphorescent or fluorescent dopants, or as charge-transporting materials. acs.orglabcompare.com The inherent photoluminescence of the benzoxazole core makes this compound a promising candidate for developing new OLED materials. nih.gov

While direct application of the compound itself is not widely documented, its true potential lies in its use as a building block. The amine group provides a convenient point for chemical modification, allowing for the attachment of other functional moieties to tune the material's electronic and optical properties. For example, attaching hole-transporting units (like triphenylamine) or electron-transporting units to the benzoxazole scaffold can create bipolar molecules that facilitate balanced charge injection and recombination within the OLED device, leading to higher efficiency. acs.orgsigmaaldrich.com This strategic molecular design can lead to deep-blue emitters, which are particularly sought after for display and lighting applications. sigmaaldrich.com

Potential in Sensor Technologies for Environmental Pollutants

There is a growing demand for sensitive and selective chemosensors for the detection of environmental pollutants such as heavy metal ions. Fluorescent sensors are particularly attractive due to their high sensitivity and ease of use. The general design of such a sensor involves a fluorophore (the signaling unit) linked to a receptor (the binding unit) that selectively interacts with the target analyte.

Benzoxazole-based structures are frequently employed as the fluorescent signaling unit in these sensors. nih.gov The reactive amine group of this compound makes it an ideal platform for constructing such chemosensors. vulcanchem.com This amine group can be chemically modified to attach a receptor moiety, such as a polyamine chain or a crown ether, which is designed to bind specifically to a target pollutant like Zn²⁺, Cd²⁺, or other heavy metals. nih.gov The binding event between the receptor and the pollutant typically induces a conformational change in the molecule, which in turn alters the photophysical properties of the benzoxazole fluorophore. This change, which can be an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, provides a detectable signal for the presence of the pollutant. nih.gov

Exploration as Precursors for Corrosion Inhibitors